molecular formula C17H15NO5S2 B2607961 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 2380033-48-5

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2607961
CAS No.: 2380033-48-5
M. Wt: 377.43
InChI Key: WPJSMXHVTDECTK-UHFFFAOYSA-N
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Description

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a unique combination of furan, thiophene, and benzodioxine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. The key steps include the formation of the furan and thiophene rings, followed by their coupling and subsequent attachment to the benzodioxine-sulfonamide framework. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann thiophene synthesis . These reactions often require specific catalysts, solvents, and reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of such complex compounds generally involves optimizing the synthetic routes for scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to amines.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic rings.

Scientific Research Applications

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and furan derivatives, such as:

  • Thiophene-2-carboxylic acid
  • Furan-2-carboxylic acid
  • 2,3-dihydro-1,4-benzodioxine derivatives

Uniqueness

What sets N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S2/c19-25(20,14-3-4-16-17(9-14)23-7-6-22-16)18-10-13-8-12(11-24-13)15-2-1-5-21-15/h1-5,8-9,11,18H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJSMXHVTDECTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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